

Overview of 2-Chloro-5-cyanonicotinic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyanonicotinic acid

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2-Chloro-5-cyanonicotinic Acid: A Pivotal Scaffold in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper **Target Audience:** Medicinal Chemists, Process Chemists, and Drug Development Professionals **Subject:** 2-Chloro-5-cyano-3-pyridinecarboxylic acid (CAS: 1089335-56-7)

Executive Summary

2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a high-value, multifunctional pyridine scaffold in modern pharmaceutical synthesis. Characterized by three distinct reactive centers—an electrophilic C2-chlorine, a nucleophilic/electrophilic C3-carboxylic acid, and a modifiable C5-nitrile—this intermediate serves as a "linchpin" molecule. It is particularly critical in the design of kinase inhibitors (e.g., EGFR, MEK) and G-protein coupled receptor (GPCR) modulators.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in constructing fused bicyclic heterocycles such as pyrido[2,3-d]pyrimidines.

Chemical Profile & Reactivity Analysis

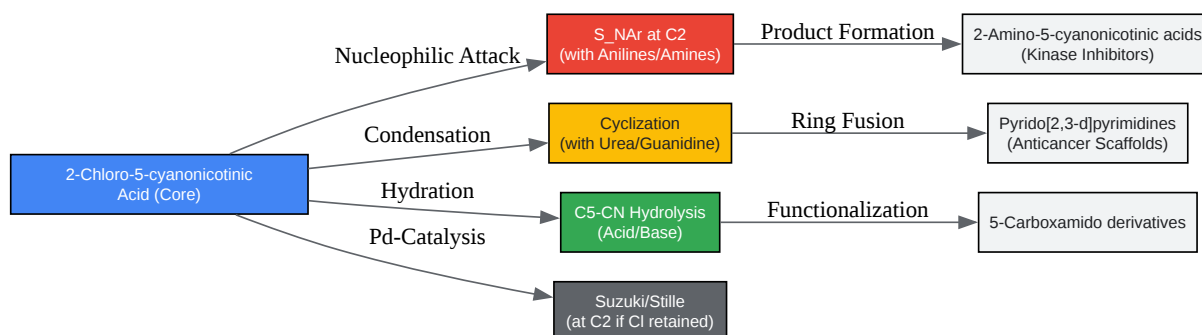
Structural Properties

The molecule features a pyridine ring highly deactivated by the electron-withdrawing effects of the chloro, cyano, and carboxyl groups. This unique electronic arrangement dictates its reactivity:

Property	Value / Characteristic	Relevance to Synthesis
CAS Number	1089335-56-7	Unique Identifier
Formula	C ₇ H ₃ ClN ₂ O ₂	MW: 182.56 g/mol
C2-Position	Highly Electrophilic	Prime site for SNAr displacement by amines/thiols.
C3-Carboxyl	Acidic / Electrophilic	Precursor for amides, esters, or cyclization to fused rings.
C5-Cyano	Linear / Polar	Stable handle for late-stage hydrolysis (amide), reduction (amine), or cycloaddition (tetrazole).

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.



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Figure 1: Divergent reactivity profile of **2-Chloro-5-cyanonicotinic acid**.

Synthetic Routes (Upstream)

The synthesis of highly substituted pyridines requires careful orchestration of directing groups. Two primary routes are field-validated:

Route A: The "Nitro-Reduction" Pathway (Traditional)

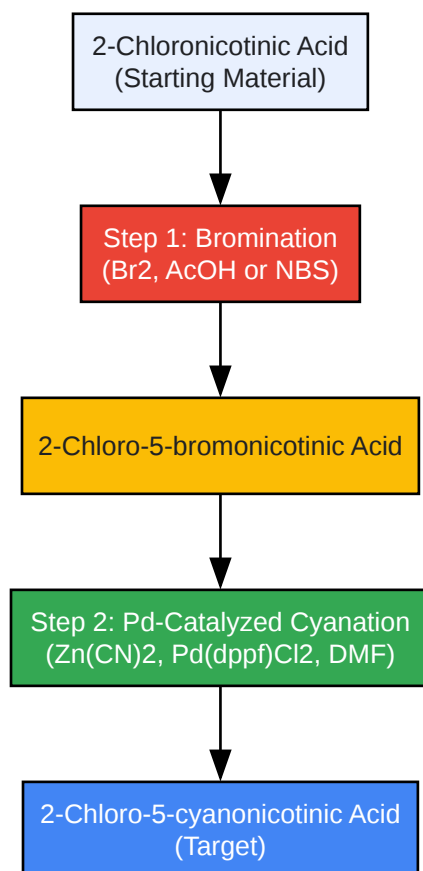
This route starts from 2-hydroxynicotinic acid.

- Nitration: Electrophilic aromatic substitution introduces a nitro group at C5.
- Chlorination: Treatment with $\text{POCl}_3/\text{PCl}_5$ converts the 2-hydroxy (tautomeric with 2-oxo) to 2-chloro and the acid to acid chloride (subsequently hydrolyzed back to acid).
- Reduction & Sandmeyer: The 5-nitro group is reduced to an amine, diazotized, and displaced with CuCN (Sandmeyer reaction).
 - Critique: High step count and hazardous diazonium intermediates make this less ideal for large-scale GMP manufacturing.

Route B: The "Bromo-Cyanation" Pathway (Modern Preferred)

This route utilizes palladium-catalyzed cyanation, offering higher yields and safety profiles.

- Starting Material: 2-Chloro-nicotinic acid (Commercially available).
- Bromination: Regioselective bromination at C5 using Br₂/AcOH or NBS. The C2-Cl directs the incoming electrophile para to itself (C5).
- Cyanation: Pd-catalyzed exchange of Br for CN (Rosenmund-von Braun or Zn(CN)₂ conditions).



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Figure 2: Preferred synthetic pathway via Pd-catalyzed cyanation.

Pharmaceutical Applications (Downstream)[1][2]

Kinase Inhibitor Development

The 2-chloro-nicotinic acid motif is a precursor to 2-anilonicotinamides. By reacting the C2-Cl with substituted anilines, medicinal chemists create structures that mimic the ATP-binding hinge region of kinases.

- Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the aniline moiety projects into the hydrophobic pocket.
- Role of C5-CN: The cyano group serves as an electron-withdrawing group (EWG) to increase the acidity of the NH (improving H-bond strength) or as a linear spacer to access the solvent front.

Construction of Pyrido[2,3-d]pyrimidines

These fused bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib).

- Workflow:
 - SNAr: React **2-chloro-5-cyanonicotinic acid** with an amine.
 - Cyclization: React the resulting amino-acid with formamide or urea.
 - Result: A 6-cyano-pyrido[2,3-d]pyrimidine core, highly active in oncology (e.g., CDK inhibitors).

Experimental Protocol: SNAr Diversification

Objective: Synthesis of 2-((3-fluorophenyl)amino)-5-cyanonicotinic acid (Model Reaction).

Rationale: This protocol demonstrates the high electrophilicity of the C2 position activated by the C5-cyano group.

Materials

- **2-Chloro-5-cyanonicotinic acid** (1.0 eq)
- 3-Fluoroaniline (1.1 eq)
- Diisopropylethylamine (DIPEA) (2.5 eq)

- Solvent: n-Butanol or DMF (Polar protic/aprotic solvents stabilize the transition state).

Step-by-Step Methodology

- Preparation: Charge a reaction vessel with **2-Chloro-5-cyanonicotinic acid** (1.0 g, 5.48 mmol) and n-Butanol (10 mL).
- Addition: Add DIPEA (2.4 mL, 13.7 mmol) followed by 3-Fluoroaniline (0.67 g, 6.0 mmol).
 - Note: The solution may darken due to amine oxidation; inert atmosphere (N₂) is recommended.
- Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 5% MeOH in DCM).
 - Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product (Rt ~ 4.2 min) appears.
- Workup: Cool to room temperature. The product often precipitates directly as the DIPEA salt or free acid upon acidification.
- Isolation: Pour into 1N HCl (50 mL) to protonate the carboxylate. Filter the resulting precipitate.[1]
- Purification: Recrystallize from Ethanol/Water (9:1) to yield a pale yellow solid.[2]

Yield Expectation: 85–92%.

References

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- To cite this document: BenchChem. [Overview of 2-Chloro-5-cyanonicotinic acid as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11817623/docs#overview-of-2-chloro-5-cyanonicotinic-acid-as-a-pharmaceutical-intermediate>]

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